molecular formula C21H25ClF3N3S B12926281 2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride

2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride

Cat. No.: B12926281
M. Wt: 444.0 g/mol
InChI Key: GMSVXYWZTGYEIB-UHFFFAOYSA-N
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Description

2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride is a fluorinated derivative of trifluoperazine, a phenothiazine antipsychotic The compound is characterized by the presence of trifluoromethyl groups, which can significantly alter its physicochemical properties and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride typically involves multiple steps, starting from the appropriate phenothiazine derivative. . Reaction conditions often include the use of fluorinating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of deep eutectic solvents (DES) as reaction media has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated phenothiazines.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying fluorine’s impact on biological systems.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride involves its interaction with dopamine receptors in the brain, similar to other phenothiazine derivatives. The trifluoromethyl groups enhance its binding affinity and selectivity for these receptors, leading to its antipsychotic effects. The compound may also interact with other molecular targets, such as serotonin and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Trifluoperazine: The parent compound, used as an antipsychotic.

    Fluphenazine: Another phenothiazine derivative with similar therapeutic effects.

    Chlorpromazine: A widely used antipsychotic with a different substitution pattern.

Uniqueness

2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride is unique due to the presence of multiple trifluoromethyl groups, which significantly alter its physicochemical properties and biological activity compared to its analogs. These modifications can lead to improved efficacy, reduced side effects, and enhanced selectivity for specific molecular targets .

Properties

Molecular Formula

C21H25ClF3N3S

Molecular Weight

444.0 g/mol

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-4-(trifluoromethyl)phenothiazine;hydrochloride

InChI

InChI=1S/C21H24F3N3S.ClH/c1-25-12-14-26(15-13-25)10-5-11-27-17-7-2-3-9-19(17)28-20-16(21(22,23)24)6-4-8-18(20)27;/h2-4,6-9H,5,10-15H2,1H3;1H

InChI Key

GMSVXYWZTGYEIB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C(C=CC=C42)C(F)(F)F.Cl

Origin of Product

United States

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